molecular formula C18H25NO3 B4254275 N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide

N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide

Cat. No. B4254275
M. Wt: 303.4 g/mol
InChI Key: SGBMFSITKWMWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Inhibition of BTK has shown promise in the treatment of various B cell-related diseases, including B cell lymphomas and autoimmune disorders.

Mechanism of Action

N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways that are critical for B cell activation and proliferation. This leads to decreased production of antibodies and reduced inflammation.
Biochemical and Physiological Effects:
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has been shown to have a selective effect on B cells, without affecting other immune cells. This makes it a potentially safer alternative to other immunosuppressive agents, which can have broad effects on the immune system. In addition, N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit B cell signaling. However, its complex synthesis and specialized equipment requirements may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for the development of N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide. One area of interest is the combination of N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide with other targeted therapies, such as anti-CD20 antibodies, to enhance its efficacy. In addition, further studies are needed to investigate its potential applications in autoimmune disorders and other B cell-related diseases. Finally, the development of more efficient and cost-effective synthesis methods may increase accessibility and availability for researchers.

Scientific Research Applications

N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro and in vivo studies have demonstrated its ability to inhibit BTK and suppress B cell signaling, leading to decreased proliferation and survival of B cells. This has shown promise in the treatment of B cell lymphomas, such as mantle cell lymphoma and diffuse large B cell lymphoma.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(2-oxooxolan-3-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13(2)19(12-15-6-4-5-14(3)11-15)17(20)8-7-16-9-10-22-18(16)21/h4-6,11,13,16H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBMFSITKWMWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C(C)C)C(=O)CCC2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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